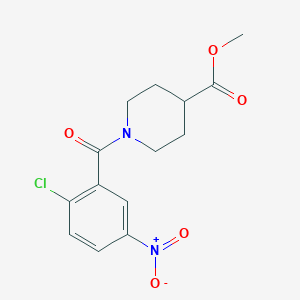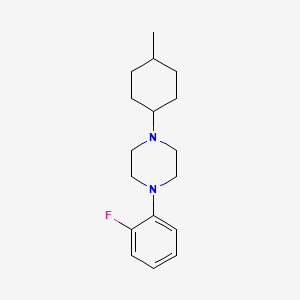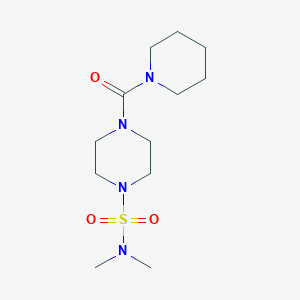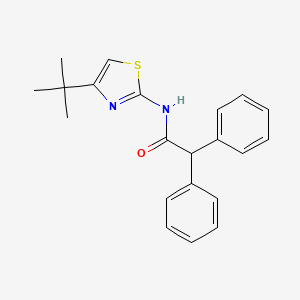
methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate, also known as NPC1161B, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a critical role in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including improved cognitive function, increased memory retention, and reduced inflammation in the brain. It has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which makes it a valuable tool for researchers studying the role of these enzymes in various neurological disorders. However, one of the limitations of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the use of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, particularly those that involve the breakdown of acetylcholine. Another potential direction is in the development of new tools for studying the role of acetylcholinesterase and butyrylcholinesterase in various biological processes. Additionally, further research is needed to explore the potential applications of methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate in other fields, including agricultural chemistry and environmental science.
Conclusion:
In conclusion, methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase makes it a valuable tool for researchers studying the role of these enzymes in various neurological disorders. Further research is needed to explore its potential applications in other fields and to develop new drugs and tools based on its unique properties.
Méthodes De Synthèse
Methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with piperidine and subsequent esterification with methyl chloroformate. The resulting compound is then subjected to hydrogenation in the presence of a palladium catalyst to yield the final product.
Applications De Recherche Scientifique
Methyl 1-(2-chloro-5-nitrobenzoyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors.
Propriétés
IUPAC Name |
methyl 1-(2-chloro-5-nitrobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5/c1-22-14(19)9-4-6-16(7-5-9)13(18)11-8-10(17(20)21)2-3-12(11)15/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSWYDPRKRKCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(2-chloro-5-nitrophenyl)carbonyl]piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)



![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)



![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)
![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)
![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)